molecular formula C11H13BF2O3 B6343557 4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid CAS No. 2096331-93-8

4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid

Cat. No.: B6343557
CAS No.: 2096331-93-8
M. Wt: 242.03 g/mol
InChI Key: PAJFMJQOJXZCLX-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with cyclopentyloxy and difluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The starting material, 3,5-difluorophenol, is reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to form 4-(Cyclopentyloxy)-3,5-difluorophenol.

    Borylation: The phenol derivative is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products formed are biaryl or aryl-vinyl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The cyclopentyloxy and difluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Potassium carbonate, potassium acetate, and sodium hydroxide are frequently used.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran, and ethanol are typical solvents.

Major Products

    Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

Scientific Research Applications

4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the cyclopentyloxy and difluoro substituents.

    4-(Methoxy)-3,5-difluorophenylboronic Acid: Contains a methoxy group instead of a cyclopentyloxy group.

    3,5-Difluorophenylboronic Acid: Lacks the cyclopentyloxy substituent.

Uniqueness

4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid is unique due to the presence of both cyclopentyloxy and difluoro groups, which enhance its reactivity and stability in various chemical reactions. These substituents also influence its physical and chemical properties, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

(4-cyclopentyloxy-3,5-difluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF2O3/c13-9-5-7(12(15)16)6-10(14)11(9)17-8-3-1-2-4-8/h5-6,8,15-16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJFMJQOJXZCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OC2CCCC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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